5,8-Dihydro-7(6H)-isoquinolinone can be synthesized from various precursors in organic chemistry. It is classified under the category of heterocycles, specifically isoquinoline derivatives. The compound's CAS number is 228271-52-1, which helps in identifying and cataloging it within chemical databases and literature.
The synthesis of 5,8-dihydro-7(6H)-isoquinolinone can be approached through several methods:
The molecular structure of 5,8-dihydro-7(6H)-isoquinolinone can be analyzed using various spectroscopic techniques:
The molecular formula for 5,8-dihydro-7(6H)-isoquinolinone is CHNO, indicating it contains nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom.
5,8-Dihydro-7(6H)-isoquinolinone participates in various chemical reactions:
These reactions are often influenced by factors such as temperature, solvent choice, and reaction time.
The mechanism of action for 5,8-dihydro-7(6H)-isoquinolinone is primarily studied in the context of its biological activity:
The physical and chemical properties of 5,8-dihydro-7(6H)-isoquinolinone include:
These properties are critical for determining the appropriate conditions for storage and handling in laboratory settings.
5,8-Dihydro-7(6H)-isoquinolinone has several scientific applications:
5,8-Dihydro-7(6H)-isoquinolinone belongs to the broader class of nitrogen-containing bicyclic heterocycles, specifically categorized as a partially saturated isoquinolinone derivative. Its core structure consists of a benzene ring fused to a piperidinone ring, where the carbonyl group resides at the 7-position (Table 1). This scaffold differs from fully aromatic isoquinoline (benzo[c]pyridine) by saturation at the 5,6,7,8-positions, reducing aromaticity in the heterocyclic ring and imparting distinct electronic properties [10]. The compound is isomeric to quinolinones but exhibits higher basicity (predicted pKa ~5.17) due to nitrogen positioning [4] [8]. Within medicinal chemistry, it serves as a privileged scaffold for drug discovery due to its conformational rigidity and hydrogen-bonding capability from the lactam group, enabling targeted interactions with biological macromolecules [8].
Table 1: Core Structural Features of 5,8-Dihydro-7(6H)-isoquinolinone
Feature | Description |
---|---|
Systematic Name | 5,8-Dihydro-7(6H)-isoquinolinone |
Molecular Formula | C₉H₉NO |
Core Structure | Benzene fused to 1,2,3,4-tetrahydropyridin-2-one (piperidin-2-one) |
Key Functional Groups | Lactam carbonyl (C7=O), tertiary amine (N6), alkene (C5-C6) |
Aromatic Character | Partial (benzene ring retained; heterocycle non-aromatic) |
The unsubstituted 5,8-dihydro-7(6H)-isoquinolinone scaffold itself is rarely found as a natural alkaloid. However, its structural analogues form the backbone of numerous bioactive alkaloids that have profoundly influenced pharmacology. Early isolations of complex isoquinoline alkaloids like morphine (1817) and papaverine (1848) laid the groundwork for recognizing the therapeutic significance of this heterocyclic system [5] [10]. The Bischler-Napieralski reaction (1893), pivotal for synthesizing 1-substituted 3,4-dihydroisoquinolines, provided crucial methodology for accessing derivatives of this scaffold and enabled structure-activity relationship (SAR) studies [10]. Research intensified in the mid-20th century with discoveries like the antihypertensive agent debrisoquine (derived from tetrahydroisoquinoline), cementing the scaffold’s pharmaceutical relevance [10]. Modern derivatizations, such as the MDM2-p53 inhibitor AM-8553 (bearing a dihydroisoquinolinone core), exemplify its ongoing importance in targeted cancer therapy development [2].
While 5,8-dihydro-7(6H)-isoquinolinone itself is primarily synthetic, its structural congeners occur naturally. Biosynthetically, isoquinolinone alkaloids derive predominantly from the aromatic amino acid tyrosine via the dopamine pathway [5] [10]. Key steps involve:
Natural products incorporating the dihydroisoquinolinone moiety include waltheriones (e.g., Waltherione C) isolated from Melochia odorata or Waltheria indica, exhibiting antiprotozoal activity [8]. The structurally related noroxyhydrastinine (7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one), featuring a methylenedioxy bridge, is another natural congener [9]. These occurrences underscore the metabolic feasibility of the partially saturated isoquinolinone core in plants and fungi.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: